molecular formula C15H18N4O B13364161 1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine

1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine

Cat. No.: B13364161
M. Wt: 270.33 g/mol
InChI Key: RWKLHPXLJHSCLL-UHFFFAOYSA-N
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Description

1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound’s structure features a triazole ring attached to a piperidine moiety through a carbonyl group, with a 4-methylphenyl substituent on the triazole ring.

Preparation Methods

The synthesis of 1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or cesium carbonate .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes and proteins essential for microbial growth. The compound’s ability to disrupt cellular processes and interfere with DNA synthesis contributes to its antimicrobial activity .

Comparison with Similar Compounds

1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

[1-(4-methylphenyl)-1,2,4-triazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C15H18N4O/c1-12-5-7-13(8-6-12)19-11-16-14(17-19)15(20)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3

InChI Key

RWKLHPXLJHSCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N3CCCCC3

Origin of Product

United States

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